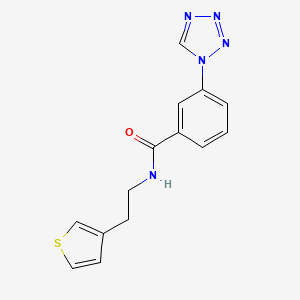

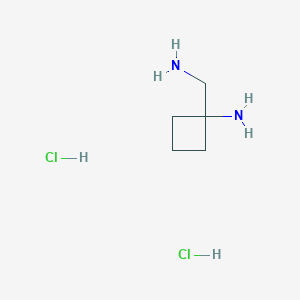

![molecular formula C16H20N4O2S B2884536 3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2202378-02-5](/img/structure/B2884536.png)

3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic molecule. It contains several functional groups, including a pyridine ring, a piperidine ring, and a thiadiazole ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of imidazole-containing compounds, which are structurally similar to the given compound, has been reported in the literature . The synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a related compound, has also been described in a patent .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyridine ring with a methoxy group at the 2-position and a piperidine ring attached to the 3-position. The piperidine ring carries a 4-methyl-1,2,3-thiadiazole-5-carbonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. As a complex organic molecule, it could participate in a variety of reactions. For instance, the NMR spectrum of a related 1,3,4-thiadiazole compound showed various signals corresponding to different types of protons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of polar groups like carbonyl and methoxy could make it soluble in polar solvents. Its molecular weight can be calculated from its molecular formula .Scientific Research Applications

Electrochromic Materials

Research into thiadiazolo[3,4-c]pyridine derivatives, including structures related to the compound of interest, has led to the development of electrochromic materials. These materials exhibit color changes under different applied voltages, offering applications in smart windows, display technologies, and energy-saving devices. For instance, polymers derived from thiadiazolo[3,4-c]pyridine have shown potential for green and near-infrared electrochromics, demonstrating rapid color transitions and high optical contrasts in specific regions of the electromagnetic spectrum (Ming et al., 2015).

Antimicrobial Agents

Certain pyridine derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial and fungal pathogens, indicating their potential for development into new antimicrobial drugs (El-Emary et al., 2005).

Antitumor Agents

Pyridine derivatives have also been explored for their antitumor activities. Specific polymethoxylated fused pyridine ring systems have demonstrated broad-spectrum antitumor activity against various cancer cell lines, highlighting their potential as scaffolds for developing novel anticancer therapies (Rostom et al., 2009).

Insecticidal Applications

Research into pyridine derivatives has extended into the agricultural sector, with some compounds exhibiting significant insecticidal activity. These substances could be developed into new pesticides to protect crops from pests, thus contributing to improved agricultural productivity (Bakhite et al., 2014).

Synthesis of Unconventional Piperidines

Innovative synthetic approaches using pyridine and related derivatives have facilitated the creation of piperidine compounds with unconventional substitution patterns. These methodologies have broad implications for the synthesis of complex organic molecules, including pharmaceuticals and materials science applications (Crotti et al., 2011).

Future Directions

The future research on this compound could focus on exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail. The antibacterial activity of a related compound was found to be greater than that of the positive control, indicating potential for future development .

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar structure, such as 1,3,4-thiadiazole derivatives, have been found to exhibit compelling anti-inflammatory properties .

Biochemical Pathways

Given the anti-inflammatory properties of similar compounds , it’s plausible that this compound could affect pathways related to inflammation and immune response.

Result of Action

Based on the anti-inflammatory properties of similar compounds , it can be inferred that this compound might modulate the activity of certain immune cells or the production of inflammatory mediators.

properties

IUPAC Name |

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-11-4-3-7-17-15(11)22-10-13-5-8-20(9-6-13)16(21)14-12(2)18-19-23-14/h3-4,7,13H,5-6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKMTCXPVDRASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=C(N=NS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2884460.png)

![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2884461.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4(5H)-one](/img/structure/B2884465.png)

amine hydrobromide](/img/no-structure.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)

![1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2884472.png)

![5-Ethyl-4-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2884476.png)